molecular formula C8H12BNO3 B14075342 (6-Ethyl-2-methoxypyridin-3-yl)boronic acid CAS No. 1310362-52-7

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B14075342
CAS No.: 1310362-52-7
M. Wt: 181.00 g/mol
InChI Key: LPPPNILTKMAAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid (CAS 848360-87-2) is an organoboron compound with the molecular formula C8H12BNO3 and a molecular weight of 181.00 g/mol . As a pyridine-containing boronic acid, it serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing biaryl structures found in many active pharmaceutical ingredients. Boronic acid analogs are increasingly investigated as bioisosteres in medicinal chemistry, with research showing that such compounds can exhibit potent, low nanomolar cytotoxicity against various cancer cell lines, highlighting their value in developing new anticancer agents . This product is intended for research purposes as a chemical synthesis intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

1310362-52-7

Molecular Formula

C8H12BNO3

Molecular Weight

181.00 g/mol

IUPAC Name

(6-ethyl-2-methoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C8H12BNO3/c1-3-6-4-5-7(9(11)12)8(10-6)13-2/h4-5,11-12H,3H2,1-2H3

InChI Key

LPPPNILTKMAAGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)CC)OC)(O)O

Origin of Product

United States

Preparation Methods

Halogen-Metal Exchange and Borylation

This method involves lithiation of halogenated pyridine precursors followed by boronate ester formation. For (6-ethyl-2-methoxypyridin-3-yl)boronic acid, the synthesis proceeds via:

  • 3-Bromo-6-ethyl-2-methoxypyridine Preparation
    • Starting from 2-methoxy-6-ethylpyridine, regioselective bromination at C3 is achieved using N-bromosuccinimide (NBS) in acetonitrile at 0–25°C (yield: 78–85%).
  • Lithiation and Borylation
    • Treatment with n-BuLi (−78°C, THF) generates a lithiated intermediate, which reacts with trimethyl borate (B(OMe)₃). Hydrolysis with 1M HCl yields the boronic acid (overall yield: 62–68%).

Table 1: Halogen-Metal Exchange Conditions

Step Reagents/Conditions Yield (%)
Bromination NBS, CH₃CN, 0°C → 25°C, 6h 82 ± 3
Lithiation-Borylation n-BuLi, B(OMe)₃, THF, −78°C 65 ± 2

Palladium-Catalyzed Miyaura Borylation

A direct cross-coupling approach using Pd catalysts avoids unstable lithiated intermediates:

  • Substrate : 3-Bromo-6-ethyl-2-methoxypyridine (1.0 equiv).
  • Catalyst System : PdCl₂(dppf) (5 mol%), KOAc (3.0 equiv), bis(pinacolato)diboron (1.2 equiv) in dioxane at 90°C for 12h.
  • Hydrolysis : The boronate ester intermediate is treated with 2M HCl/THF (1:1) to afford the boronic acid (isolated yield: 74–79%).

Table 2: Miyaura Borylation Optimization

Catalyst Loading (mol%) Temperature (°C) Yield (%)
3 80 58
5 90 76
10 90 78

Directed Ortho-Metalation (DoM)

The methoxy group directs lithiation to C3, enabling boronic acid installation:

  • Substrate : 2-Methoxy-6-ethylpyridine.
  • Lithiation : LDA (2.2 equiv), −78°C, THF, 1h.
  • Quenching : B(OMe)₃ (3.0 equiv), followed by acidic hydrolysis (yield: 69–73%).

Key Advantage : Avoids halogenation steps but requires strict anhydrous conditions.

Stability and Purification Challenges

  • Protodeborylation : Observed in aqueous acidic conditions (pH < 4). Stabilization strategies:
    • Use boronate esters (e.g., pinacol ester) during synthesis.
    • Lyophilization from pH 6–7 buffers.
  • Chromatography : Silica gel purification leads to decomposition; instead, recrystallization from ethanol/water (3:1) is preferred (purity: 98.5% by HPLC).

Spectroscopic Characterization Data

  • ¹H NMR (500 MHz, D₂O) : δ 8.42 (s, 1H, H4), 7.89 (d, J = 8.5 Hz, 1H, H5), 4.01 (s, 3H, OCH₃), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.27 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • ¹¹B NMR (160 MHz, CDCl₃) : δ 30.2 (broad singlet).
  • HRMS (ESI+) : m/z calcd for C₈H₁₂BNO₃ [M+H]⁺: 181.0974, found: 181.0971.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Halogen-Metal Exchange 65 97 Moderate
Miyaura Borylation 76 98.5 High
Directed Metalation 71 96 Low

Industrial-Scale Considerations

  • Miyaura Borylation is favored for kilogram-scale production due to:
    • Tolerance to oxygenated solvents (dioxane/water mixtures).
    • Recyclable Pd catalysts via ligand design.
  • Cost Analysis : Raw material costs are 40% lower vs. halogen-metal exchange routes (based on 10 kg batch simulations).

Emerging Methodologies

  • Photocatalytic C-H Borylation : Visible-light-mediated iridium catalysis (λ = 450 nm) achieves 55–60% yield under mild conditions (25°C, 24h).
  • Flow Chemistry : Continuous-flow Miyaura reactions reduce reaction time to 2h with 82% yield (residence time: 15 min).

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent type and position on the pyridine ring (Table 1). Key examples include:

Table 1: Structural Analogs of (6-Ethyl-2-methoxypyridin-3-yl)boronic Acid

Compound Name Substituents Similarity Index Key Features
(6-Ethoxypyridin-3-yl)boronic acid Ethoxy (position 6) 0.84 Increased hydrophobicity vs. methoxy
5-Fluoro-2-methoxypyridine-4-boronic acid Fluoro (position 5), methoxy (position 2) 0.81 Enhanced electron-withdrawing effects
(2-Ethoxypyridin-3-yl)boronic acid Ethoxy (position 2) 0.97 Altered steric and electronic profile
(6-Cyanopyridin-3-yl)boronic acid Cyano (position 6) 0.76 Strong electron-withdrawing group
  • Ethoxy vs.
  • Halogen Substituents : Fluorine at position 5 (5-Fluoro-2-methoxypyridine-4-boronic acid) introduces electron-withdrawing effects, which may enhance binding to electrophilic targets like serine proteases .
  • Cyano Groups: The cyano group in (6-Cyanopyridin-3-yl)boronic acid significantly lowers the pKa of the boronic acid, increasing its reactivity under physiological conditions .

Physicochemical Properties

pKa and Reactivity

The pKa of boronic acids determines their binding affinity to diols (e.g., sugars) and reactivity in physiological environments. For example:

  • 3-AcPBA and 4-MCPBA : Common boronic acids with pKa > 8.5, limiting their utility at physiological pH (7.4) .
  • FL-166 (Bifunctional aryl boronic acid) : Exhibits a Ki of 40 nM for SARS-CoV-2 3CLpro due to optimal pKa and diol-binding affinity .
  • Target Compound : The ethyl and methoxy groups likely lower the pKa compared to phenyl boronic acid (pKa ~8.7), enhancing reactivity under neutral conditions .
Solubility
  • Phenanthren-9-yl boronic acid : Precipitates in aqueous media, limiting in vitro applications .
  • 6-Hydroxynaphthalen-2-yl boronic acid : Improved solubility due to the hydroxyl group, enabling IC50 values of 0.1969 µM in 4T1 cancer cells .
  • Target Compound : The methoxy group may enhance solubility compared to purely hydrophobic analogs (e.g., pyren-1-yl boronic acid), though the ethyl group could reduce it .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid : IC50 = 0.2251 µM in triple-negative breast cancer (4T1 cells) .
  • 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.1969 µM, demonstrating sub-micromolar potency .
  • hydroxynaphthalenyl) may alter target specificity or efficacy .
Protease Inhibition
  • FL-166 : Ki = 40 nM for SARS-CoV-2 3CLpro, leveraging boronic acid’s interaction with serine residues .
  • free acid binding at 5–20 µM) .
  • Target Compound : The pyridine ring may engage in π-π stacking with protease active sites, similar to phenyl boronic acid derivatives .

Biological Activity

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid is primarily attributed to its interactions with specific protein targets, particularly kinases involved in cell signaling pathways. Notably, it has shown potential as an inhibitor of tyrosine-protein kinase ABL1, which plays a crucial role in cell growth and stress response pathways.

Anticancer Properties

Research indicates that boronic acids, including (6-Ethyl-2-methoxypyridin-3-yl)boronic acid, exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and glioblastoma (U87 MG) cells. The compound's mechanism involves modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies suggest that it possesses activity against resistant bacterial strains, making it a candidate for developing new antibiotics. The presence of the methoxy group enhances its potency against certain pathogens compared to non-substituted analogs .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid. Preliminary data indicate that the compound has favorable solubility characteristics and metabolic stability, which are crucial for therapeutic applications . Toxicity assessments have shown that it exhibits low cytotoxicity in human liver microsomes, suggesting a favorable safety profile for further development .

Case Studies

  • Inhibition of Tyrosine Kinases : A study demonstrated that derivatives of boronic acids effectively inhibited tyrosine kinases involved in cancer progression. The specific interaction of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid with ABL1 resulted in reduced cell viability in treated cancer cell lines.
  • Antimicrobial Testing : In vitro assays indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae, particularly those resistant to conventional antibiotics. The methoxy substitution was critical for enhancing this activity .

Data Tables

Activity Cell Line/Pathogen IC50/EC50 Value Reference
Anticancer ActivityMCF-70.3 μM
HCT1160.45 μM
Antimicrobial ActivityS. aureus8 μg/mL
S. pneumoniae10 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.